

Preclinical Evaluation of Eribulin-Based Antibody-Drug Conjugates: A Technical Guide

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Compound of Interest

Compound Name: Mal-(CH₂)₅-Val-Cit-PAB-Eribulin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Eribulin-based Antibody-Drug Conjugates (ADCs). Eribulin, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule dynamics inhibitor with a distinct mechanism of action, making it an attractive payload for ADCs.^{[1][2]} This guide will delve into the core components of preclinical assessment, including data on prominent Eribulin-based ADCs, detailed experimental methodologies, and visual representations of key biological and experimental processes.

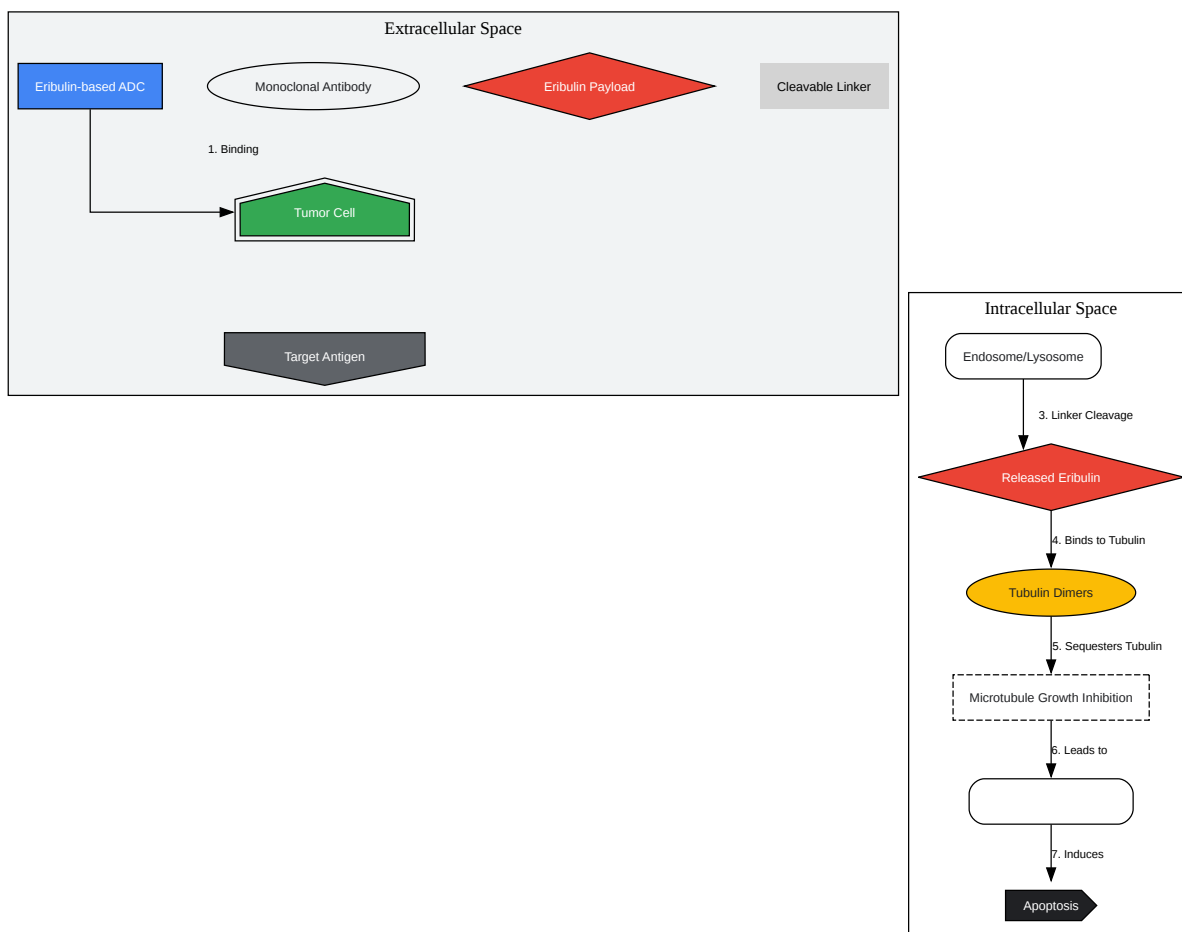
Introduction to Eribulin-Based ADCs

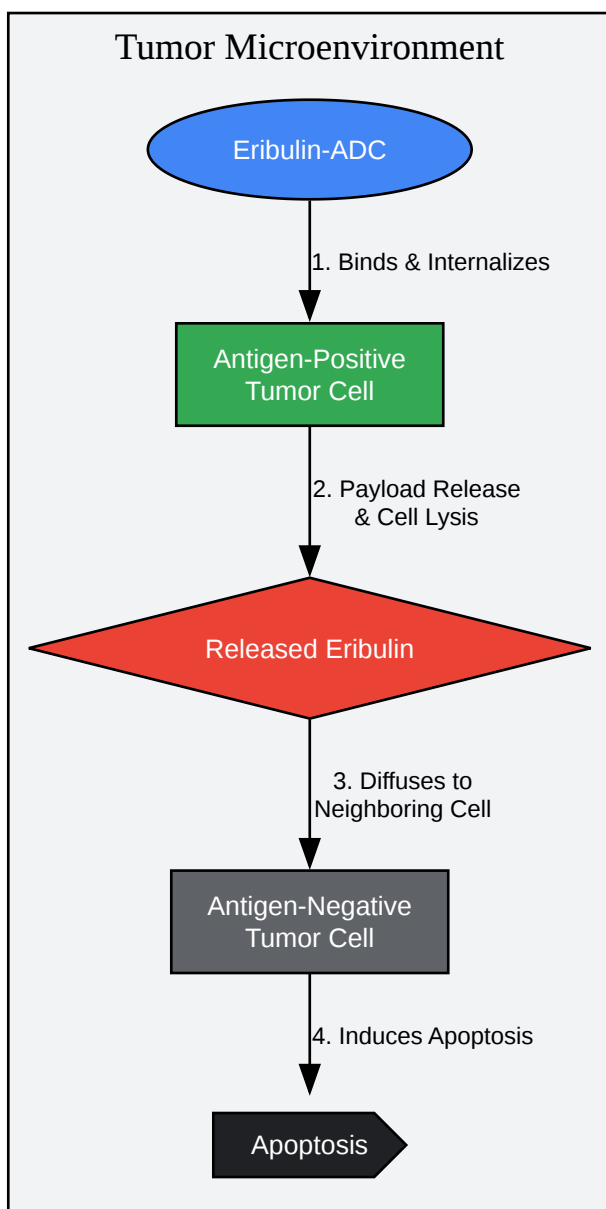
Eribulin's unique mode of action involves the inhibition of microtubule growth, leading to cell cycle arrest and apoptosis. When utilized as an ADC payload, Eribulin is conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. This targeted delivery system aims to enhance the therapeutic index by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.^[2] Preclinical studies have highlighted several key advantages of Eribulin-based ADCs, including potent anti-tumor activity, a significant bystander effect, and the induction of immunogenic cell death (ICD).^{[1][3][4]}

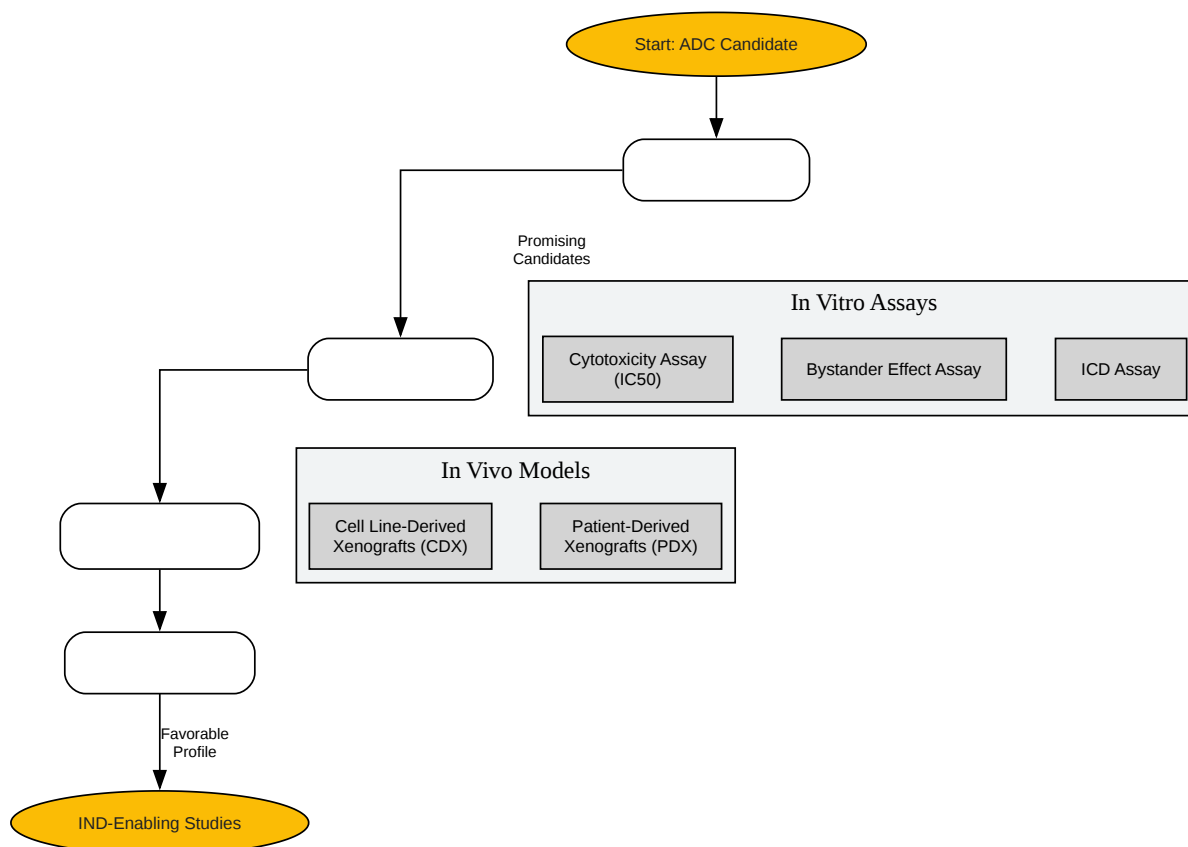
Two notable examples of Eribulin-based ADCs in preclinical and clinical development are BB-1701, which targets HER2, and MORAb-202, which targets folate receptor alpha (FR α).^{[1][5]} The preclinical data for these ADCs provide a valuable framework for understanding the evaluation process.

Mechanism of Action of Eribulin and Eribulin-Based ADCs

Eribulin exerts its cytotoxic effect by binding to the plus ends of microtubules, which suppresses microtubule polymerization without affecting depolymerization. This leads to the sequestration of tubulin into non-functional aggregates, causing G2/M cell cycle arrest and ultimately apoptosis. In the context of an ADC, the mAb component binds to the target antigen on the cancer cell surface, leading to internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the Eribulin payload to exert its anti-mitotic effect.[2]







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